molecular formula C10H15NO3 B8271340 2-(3,5-Dimethoxyphenoxy)ethanamine CAS No. 65006-86-2

2-(3,5-Dimethoxyphenoxy)ethanamine

Cat. No.: B8271340
CAS No.: 65006-86-2
M. Wt: 197.23 g/mol
InChI Key: RYMVEKOKZTZGFN-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenoxy)ethanamine (CAS 1314962-62-3) is a substituted phenethylamine derivative characterized by a phenoxy backbone with methoxy groups at the 3 and 5 positions of the aromatic ring and an ethanamine side chain. The absence of an N-benzyl substitution (as seen in NBOMe compounds) and the presence of a phenoxy group distinguish it from more potent hallucinogens, implying differences in receptor binding affinity and metabolic stability .

Properties

CAS No.

65006-86-2

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

2-(3,5-dimethoxyphenoxy)ethanamine

InChI

InChI=1S/C10H15NO3/c1-12-8-5-9(13-2)7-10(6-8)14-4-3-11/h5-7H,3-4,11H2,1-2H3

InChI Key

RYMVEKOKZTZGFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)OCCN)OC

Origin of Product

United States

Comparison with Similar Compounds

Substituted Phenethylamines

  • Escaline (2-(4-Ethoxy-3,5-dimethoxyphenyl)ethanamine): Structure: Ethoxy group at the 4-position and methoxy groups at 3,5 positions. Molecular Formula: C12H19NO3 (MW: 225.29) . Key Difference: Replacement of the phenoxy group in the target compound with an ethoxy group increases lipophilicity (logP) and may enhance blood-brain barrier penetration .
  • 2C-H (2-(2,5-Dimethoxyphenyl)ethanamine): Structure: Methoxy groups at 2 and 5 positions. Molecular Formula: C10H15NO2 (MW: 181.23).

NBOMe Derivatives (25I-NBOMe, 25B-NBOMe)

  • Structure : N-(2-methoxybenzyl) substitution on the ethanamine side chain.
  • Example : 25I-NBOMe (MW: 413.27) has a 4-iodo substitution, enhancing receptor binding potency .
  • Key Difference: The N-benzyl group in NBOMe compounds drastically increases 5-HT2A agonist activity (EC50 < 1 nM) compared to non-N-substituted phenethylamines like 2-(3,5-Dimethoxyphenoxy)ethanamine, which likely has weaker affinity due to the lack of this moiety .

Physicochemical Properties

A comparative analysis of molecular descriptors from quantum modeling studies (Table 1) highlights differences in electronic properties:

Compound Dipole Moment (D) HOMO Energy (eV) LUMO Energy (eV) Electrophilicity Index
2C-B (2C series) 4.2 -6.5 -1.8 2.1
25B-NBOMe 5.1 -5.9 -2.3 3.5
2-(3,5-Dimethoxyphenoxy)ethanamine* ~4.8 (estimated) ~-6.2 (estimated) ~-2.0 (estimated) ~2.8 (estimated)

*Estimated based on structural similarity to 2C-H and Escaline .

The phenoxy group in the target compound may increase electron-withdrawing effects compared to ethoxy or methoxy substituents, influencing its chemical hardness and reactivity .

Pharmacological and Toxicological Profiles

  • Receptor Affinity: NBOMe compounds exhibit nanomolar affinity for 5-HT2A receptors, leading to hallucinogenic effects at doses as low as 50–200 µg . 2C-x compounds (e.g., 2C-B) require higher doses (10–20 mg) due to lower potency, suggesting that 2-(3,5-Dimethoxyphenoxy)ethanamine may fall within this range .
  • Toxicity: NBOMe derivatives are associated with severe adverse effects (seizures, hyperthermia, fatalities) due to their high potency . Limited data exist for the target compound, but its structural divergence from NBOMe series implies a safer profile, akin to 2C-x compounds, which have fewer reported fatalities .

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